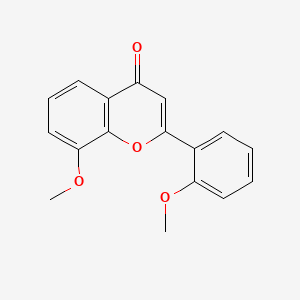

8,2'-Dimethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115713-42-3 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

8-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-14-8-4-3-6-12(14)16-10-13(18)11-7-5-9-15(20-2)17(11)21-16/h3-10H,1-2H3 |

InChI Key |

ZLUNDKGGMHFJPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 8,2 Dimethoxyflavone

De Novo Synthetic Routes to the Flavone (B191248) Skeleton

The foundational step in synthesizing 8,2'-Dimethoxyflavone is the assembly of the 2-phenylchromen-4-one (flavone) core. Several classical organic reactions are available for this purpose, primarily involving the formation of a key 1,3-diketone intermediate which then undergoes cyclization, or the direct cyclization of a chalcone (B49325) precursor.

Two of the most prominent methods for constructing the flavone skeleton are the Baker-Venkataraman Rearrangement and the Allan-Robinson reaction. nih.gov Both pathways are effective for creating the necessary heterocyclic C-ring of the flavonoid structure.

The Baker-Venkataraman Rearrangement is a two-step process that is widely used for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com The reaction begins with the acylation of a suitably substituted o-hydroxyacetophenone. For the synthesis of a precursor to this compound, one would start with an acetophenone (B1666503) bearing hydroxyl or methoxy (B1213986) groups that would lead to substitution at the 8-position, such as 2-hydroxy-3-methoxyacetophenone. This starting material is reacted with a benzoyl chloride, in this case, 2-methoxybenzoyl chloride, to form an ester. This ester then undergoes a base-catalyzed intramolecular acyl transfer to yield a 1,3-diketone. wikipedia.orgresearchgate.net The final step is an acid-catalyzed cyclodehydration of the diketone to afford the flavone ring system. wikipedia.orgchemistry-reaction.com

Table 1: Key Steps in the Baker-Venkataraman Rearrangement

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | Acylation of an o-hydroxyacetophenone with a substituted benzoyl chloride. | Pyridine, 2-methoxybenzoyl chloride | 2-acyloxyacetophenone |

| 2. Rearrangement | Base-catalyzed intramolecular acyl migration to form a diketone. | Strong base (e.g., KOH, NaH) | 1,3-diketone |

The Allan-Robinson Reaction provides a more direct route by condensing an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt to form the flavone. wikipedia.orgbiomedres.us To obtain the desired substitution pattern for this compound, 2-hydroxy-3-methoxyacetophenone could be reacted with 2-methoxybenzoic anhydride and sodium 2-methoxybenzoate. biomedres.usbiomedres.us The mechanism involves the acylation of the enol form of the ketone, followed by a cyclization and elimination sequence to yield the final flavone product. wikipedia.org

An alternative and highly versatile approach to flavone synthesis proceeds through an open-chain chalcone (1,3-diaryl-2-propen-1-one) intermediate. nih.gov Chalcones are biosynthetic precursors to all flavonoids and can be readily synthesized in the laboratory. nih.gov

The synthesis of the chalcone precursor is typically achieved via a base-catalyzed Claisen-Schmidt condensation between a substituted o-hydroxyacetophenone and a substituted benzaldehyde. nih.govinnovareacademics.in For the target molecule, this would involve the condensation of an acetophenone like 2',x'-dihydroxyacetophenone with 2-methoxybenzaldehyde. researchgate.net

Once the 2'-hydroxychalcone (B22705) is formed, it undergoes oxidative cyclization to yield the flavone. nih.gov A variety of reagents can effect this transformation. A common and effective method is the use of iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inresearchgate.net This reaction, known as the Algar-Flynn-Oyamada reaction under different conditions (using alkaline hydrogen peroxide), can lead to flavonols, but with reagents like I₂/DMSO, flavones are the predominant product. nih.gov

Table 2: Chalcone Route to Flavones

| Step | Reaction | Starting Materials (Example) | Reagents | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2',3'-dihydroxyacetophenone + 2-methoxybenzaldehyde | Base (NaOH or KOH) | 2'-hydroxy-x-methoxy-chalcone |

Regioselective Introduction of Methoxy Groups

Achieving the precise 8,2'-dimethoxy substitution pattern often requires careful control of methylation reactions, especially when starting from a polyhydroxylated flavone precursor.

If the de novo synthesis yields a dihydroxyflavone (e.g., 8,2'-dihydroxyflavone), the hydroxyl groups must be methylated. The challenge lies in achieving regioselectivity, as the different hydroxyl groups on the flavone skeleton exhibit varying reactivities. Standard alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃) are commonly used.

To control the site of methylation, protecting group strategies may be necessary. Alternatively, enzymatic methods can offer high regioselectivity. For instance, O-methyltransferases (OMTs) have been shown to selectively methylate specific hydroxyl groups on the flavonoid scaffold. Studies on 7,8-dihydroxyflavone (B1666355) (7,8-DHF) have shown that O-methyltransferase SpOMT2884 can stoichiometrically convert it into 7-hydroxy-8-methoxyflavone, demonstrating methylation at the 8-position is feasible. nih.govnih.gov Such enzymes could potentially be employed for the selective methylation of an 8,2'-dihydroxyflavone precursor.

An alternative strategy involves starting with a more highly methoxylated flavone, which may be more readily synthesized, and then selectively demethylating it to achieve the desired pattern. This approach is particularly useful when certain hydroxyl groups are more labile to demethylation than others.

Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are commonly used for cleaving methoxy ethers. The selectivity of these reagents can sometimes be controlled by reaction conditions such as temperature and stoichiometry. Furthermore, microbial biotransformation presents a powerful tool for selective demethylation. For example, the gut bacterium Blautia sp. MRG-PMF1 has been shown to demethylate various polymethoxyflavones (PMFs) with a general regioselectivity order of C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.govresearchgate.net While this specific bacterium may not target the 8 and 2' positions preferentially, it highlights the potential for finding or engineering microorganisms for specific demethylation reactions. consensus.app Following selective demethylation, the newly formed hydroxyl groups could then be re-methylated if necessary to arrive at the final product. Studies on citrus peels have also shown that demethylation of polymethoxyflavones can occur, particularly at the 5-position, through acid hydrolysis and enzyme-mediated catalysis during drying processes. researchgate.netrsc.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be accomplished by modifying the core structure or by starting with derivatized precursors during the de novo synthesis.

One common approach is to introduce substituents onto the A or B rings. If the flavone skeleton is constructed via the Baker-Venkataraman or chalcone routes, substituted acetophenones, benzoyl chlorides, or benzaldehydes can be used to introduce a wide variety of functional groups (e.g., halogens, nitro groups, alkyl groups) onto the aromatic rings. innovareacademics.insysrevpharm.org

Derivatization can also occur post-synthesis. For example, if a related flavone with a hydroxyl group, such as 7-hydroxy-8,2'-dimethoxyflavone, were synthesized, the hydroxyl group could be further functionalized. It could be alkylated, acylated, or used as a handle for attaching other molecular fragments. preprints.org

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer powerful methods for creating derivatives. mdpi.com This would require the synthesis of a halogenated version of this compound (e.g., bromo- or iodo-substituted). This halogenated flavone could then be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups at specific positions, leading to a diverse library of analogues. mdpi.com

Biosynthetic Pathways of Dimethoxyflavones

General Flavonoid Biosynthesis Framework in Plants

Flavonoids, a diverse class of plant secondary metabolites, are synthesized through the phenylpropanoid pathway. wikipedia.orgfrontiersin.org This intricate metabolic network originates with the amino acid phenylalanine, which is first converted into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov This initial sequence is often referred to as the general phenylpropanoid pathway and serves as a common entry point for the biosynthesis of various phenolic compounds, including flavonoids. nih.gov

The formation of the characteristic flavonoid backbone (a C6-C3-C6 structure) is initiated by the enzyme chalcone (B49325) synthase (CHS). frontiersin.org CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, resulting in the formation of a chalcone, specifically naringenin (B18129) chalcone. frontiersin.org Chalcones represent the first stable intermediates that possess the fundamental 15-carbon skeleton of all flavonoids. sci-hub.se

Following this, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into a flavanone, such as naringenin. frontiersin.org Flavanones are pivotal branch-point intermediates in the flavonoid pathway, serving as direct precursors for numerous flavonoid subclasses. nih.gov To generate the flavone (B191248) core structure, flavanones undergo desaturation between carbons 2 and 3 of the C-ring, a reaction catalyzed by flavone synthase (FNS). nih.gov This leads to the formation of flavones like apigenin (B1666066) from naringenin. nih.gov Further modifications, such as hydroxylation and subsequent methylation, on this basic flavone structure give rise to a vast array of derivatives, including dimethoxyflavones. mdpi.com

Enzymatic Methylation Steps in Flavonoid Biotransformation

Methylation is a critical modification in the biosynthesis of flavonoids, significantly impacting their chemical stability, transportability, and biological activities. mdpi.commdpi.com This biochemical reaction involves the transfer of a methyl group from a donor molecule to a specific position on the flavonoid scaffold, typically a hydroxyl group. mdpi.com The enzymes responsible for this precise modification are known as O-methyltransferases (OMTs). nih.govresearchgate.net

O-Methyltransferases (OMTs) are a class of enzymes that catalyze the regioselective methylation of various natural products, including flavonoids. mdpi.com They utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor, transferring its methyl group to a hydroxyl moiety on the substrate. mdpi.com This process of O-methylation enhances the lipophilicity of flavonoids, which can improve their metabolic stability and intestinal absorption. mdpi.com Plant OMTs exhibit significant diversity in substrate specificity and biological function and are broadly categorized into two main subgroups based on their enzymatic characteristics and molecular weight. researchgate.net The targeted methylation by OMTs is a key mechanism for generating the vast structural diversity observed in naturally occurring flavonoids. mdpi.com Some OMTs from microbial sources, such as DnrK from Streptomyces peucetius, also show broad substrate specificity and can be used to methylate various flavonoids. jmb.or.kr

A defining characteristic of O-methyltransferases is their regioselectivity, meaning they often catalyze methylation at specific hydroxyl groups on the flavonoid skeleton. nih.gov The biosynthesis of 8,2'-dimethoxyflavone necessitates the methylation of hydroxyl groups at the C-8 position of the A-ring and the C-2' position of the B-ring. This implies the involvement of one or more OMTs with the corresponding specificity.

While a single enzyme responsible for creating the 8,2'-dimethoxy substitution pattern has not been definitively characterized, various OMTs with specificities for different positions on the flavone nucleus have been isolated from plants. For instance, an OMT from Citrus reticulata (CrOMT2) has been shown to catalyze the methylation of the 3'-, 5'-, and 7-OH positions. mdpi.com An OMT from Perilla frutescens (PfOMT3) specifically methylates the 7-OH group of various flavonoids, including chrysin (B1683763) and apigenin. mdpi.com The existence of 8,2'-dihydroxyflavone, isolated from the plant Primula pulverulenta, suggests a plausible biosynthetic precursor that could be sequentially methylated by two distinct OMTs, one acting on the C-8 position and another on the C-2' position, to yield this compound. lookchem.com

The following table summarizes the regioselectivity of several characterized flavonoid OMTs.

| Enzyme | Source Organism | Regioselectivity (Position of Methylation) | Reference |

| CrOMT2 | Citrus reticulata (Tangerine) | 3'-, 5'-, 7-OH | mdpi.com |

| PfOMT3 | Perilla frutescens (Perilla) | 7-OH | mdpi.com |

| F1-OMT | Hordeum vulgare (Barley) | 7-OH | researchgate.net |

| DnrK | Streptomyces peucetius | 7-OH | jmb.or.kr |

| LjHI4'OMT | Lotus japonicus | 4'-OH | researchgate.net |

| MpOMT1B | Mentha x piperita (Peppermint) | 7-OH | researchgate.net |

Microbial Transformation of Flavonoids and Related Compounds

Microorganisms, especially filamentous fungi, are recognized for their capacity to metabolize and transform flavonoids into a variety of derivatives. nih.gov These biotransformations include reactions such as hydroxylation, demethylation, glycosylation, and deglycosylation. tandfonline.comresearchgate.net Fungal genera such as Aspergillus, Mucor, Beauveria, and Isaria are known to be effective biocatalysts for modifying flavonoid structures. nih.govmdpi.comresearchgate.net

Research has demonstrated that these microbes can act on methoxylated flavonoids. For example, the fungus Mucor ramannianus transforms 7,8-dimethoxyflavone (B191122) into several products, including hydroxylated and demethylated derivatives like 7,4'-dihydroxy-8-methoxyflavone. tandfonline.comnih.gov In another instance, Aspergillus flavus completely converts 7,8-dimethoxyflavone into 7-hydroxy-8-methoxyflavone through O-demethylation. tandfonline.comnih.gov Strains of Beauveria bassiana have been used to transform various methoxyflavones, such as 3'-methoxyflavone, resulting in demethylation to 3'-hydroxyflavone. mdpi.com

These microbial systems offer a powerful tool for creating novel flavonoid compounds that may be difficult to synthesize chemically, thereby expanding the library of available flavonoid derivatives for further study. nih.govresearchgate.net The table below details specific examples of microbial transformations of methoxyflavones.

| Microorganism | Substrate Flavonoid | Major Product(s) | Reference |

| Mucor ramannianus | 7,8-Dimethoxyflavone | 7,8-dimethoxy-4'-hydroxyflavone, 7,4'-dihydroxy-8-methoxyflavone | tandfonline.comnih.gov |

| Aspergillus flavus | 7,8-Dimethoxyflavone | 7-hydroxy-8-methoxyflavone | tandfonline.comnih.gov |

| Beauveria bassiana KCh J1 | 3'-Methoxyflavone | 3'-Hydroxyflavone | mdpi.com |

| Aspergillus alliaceus | 5-Methoxyflavone | 4'-Hydroxy-5-methoxyflavone | nih.gov |

| Beauveria bassiana KCh J1.5 | 4'-Methoxyflavone (B190367) | 4'-O-β-D-(4″-O-methylglucopyranosyl)-flavone | mdpi.com |

Precursor Incorporation Studies

Precursor incorporation studies are a fundamental experimental approach used to elucidate biosynthetic pathways. This method involves administering a labeled precursor—often containing a radioactive isotope like ¹⁴C or a stable isotope like ¹³C—to a biological system (such as a plant or microbial culture) and then tracking the incorporation of the label into the final product. frontiersin.org

Early experiments using this technique were instrumental in mapping the flavonoid biosynthetic pathway. For instance, radiotracer studies confirmed that flavanones are direct precursors for both flavone O-glycosides and C-glycosides, whereas flavone aglycones could only be converted to O-glycosides. frontiersin.org

While specific precursor incorporation studies detailing the biosynthesis of this compound are not extensively documented, the pathway can be inferred from general flavonoid biosynthesis and studies on similar compounds like tricin (B192558) (3',5'-dimethoxyflavone). frontiersin.org To definitively trace the pathway to this compound, one would introduce labeled versions of suspected precursors. The logical starting point would be labeled L-phenylalanine. Subsequently, labeled intermediates such as naringenin (a flavanone) or the direct dihydroxy precursor, 8,2'-dihydroxyflavone, could be supplied to a plant known to produce the compound, such as Primula pulverulenta, or a suitable microbial culture. frontiersin.orglookchem.com Analyzing the resulting this compound for the presence and position of the label would confirm its status as an intermediate in the biosynthetic sequence.

Preclinical Pharmacological and Biological Investigations of 8,2 Dimethoxyflavone

Anti-Inflammatory Activities in Cellular and Animal Models

Flavonoids are well-regarded for their anti-inflammatory effects. acs.org The biological activity of 8,2'-Dimethoxyflavone is attributed to its capacity to modulate cellular signaling pathways and interact with specific targets involved in the inflammatory process. ontosight.ai

Modulation of Inflammatory Mediators (e.g., cytokines)

While direct studies on this compound's effect on cytokine production are not extensively documented, research on structurally related compounds provides significant insights. Polymethoxylated flavones are known to inhibit the production of pro-inflammatory cytokines. caringsunshine.com For instance, derivatives of 8-methoxyflavone (B1614463) have been shown to suppress the production of pro-inflammatory cytokines, suggesting a class effect. researchgate.net The anti-inflammatory action of many flavones is mediated through the downregulation of key signaling pathways central to inflammation, such as NF-κB and MAPK, which are responsible for the production of mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL). caringsunshine.com

Inhibition of Pro-Inflammatory Enzymes (e.g., Cyclooxygenase-2, Lipoxygenase)

A key mechanism for the anti-inflammatory activity of flavonoids is the inhibition of pro-inflammatory enzymes. d-nb.info Structure-activity relationship studies have revealed that certain structural features can enhance the inhibitory bioactivity of flavones against Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. nih.gov The presence of a methoxy (B1213986) group at the C-8 position on the flavone's A-ring has been identified as an important feature for enhancing COX-2 inhibition. nih.gov This suggests that this compound is a likely candidate for COX-2 inhibition. nih.gov Targeting the COX-2 and 5-lipoxygenase (5-LOX) pathways is a modern strategy for developing effective anti-inflammatory agents. d-nb.infonih.gov

Table 1: Investigated Anti-Inflammatory Activities of this compound

| Activity | Target | Observed/Inferred Effect | Supporting Evidence |

|---|---|---|---|

| Modulation of Inflammatory Mediators | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inferred ability to suppress production. | Activity is known for the broader class of polymethoxylated flavones and related derivatives. caringsunshine.comresearchgate.net |

| Inhibition of Pro-Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inferred inhibitory activity. | Structure-activity relationship studies indicate the 8-methoxy group enhances COX-2 inhibition. nih.gov |

| Effects on Immune Cell Responses | Mast Cell Degranulation | Specific data not available. | Other flavonoids are known to inhibit mast cell degranulation. biocrick.comchemfaces.comtandfonline.com |

Effects on Immune Cell Responses (e.g., mast cell degranulation)

Mast cells are crucial players in inflammatory and allergic reactions, releasing histamine (B1213489) and other mediators upon activation. biocrick.comchemfaces.com The inhibition of mast cell degranulation is a key target for controlling allergic inflammation. biocrick.com Studies on various flavonoids isolated from medicinal plants like Scutellaria baicalensis have demonstrated their ability to inhibit histamine release from rat mast cells. chemfaces.com For example, hispidulin, a flavonoid with a 6-methoxy group, has been shown to suppress degranulation and the expression of inflammatory cytokines in activated mast cells. biocrick.com However, specific preclinical investigations into the direct effects of this compound on mast cell responses have not been prominently featured in the reviewed scientific literature.

Antioxidant Potential and Oxidative Stress Modulation

Polymethoxyflavonoids are recognized for their role in controlling intracellular redox imbalance, which is closely associated with inflammation. nih.gov The antioxidant properties of flavonoids like this compound make them promising candidates for preventing and treating conditions linked to oxidative stress. ontosight.ai

Free Radical Scavenging Mechanisms

One of the primary antioxidant mechanisms of flavonoids is their ability to directly scavenge highly reactive free radicals, thereby preventing cellular damage. nih.gov The characteristic flavonoid structure plays a significant role in this free radical scavenging ability. mdpi.com While many flavonoids possess this capability, the ortho 3',4'-diphenolic structure is often considered essential for high activity. koreascience.kr The antioxidant potential of flavonoids is well-described, and they are known to act as radical scavengers, hydrogen donors, and electron donors to detoxify reactive oxygen species (ROS). semanticscholar.org Although specific studies quantifying the free radical scavenging capacity of this compound are limited, its foundational flavonoid structure suggests it participates in these antioxidant mechanisms. ontosight.ai

Neuroprotective Effects in Preclinical Models

Modulation of Neuronal Signaling Pathways

Emerging research highlights the potential of this compound and related methoxyflavone compounds to modulate neuronal signaling pathways, suggesting a role in neuroprotection. Studies have shown that certain dimethoxyflavone derivatives can influence the fate of neural stem cells (NSCs), which are crucial for brain development and repair. For instance, the positioning of methoxy groups on the flavone (B191248) structure plays a significant role in determining whether the compound promotes differentiation into astrocytes (a type of glial cell) or neurons.

One study found that while a 3'-methoxy group was important for inducing astrocytogenesis, the presence of a methoxy group at the 4' position, as seen in 3',4'-dimethoxyflavone (B191118), promoted neuronal differentiation and repressed the formation of astrocytes. mdpi.com This suggests that specific structural features of dimethoxyflavones can selectively activate distinct signaling pathways that govern NSC fate. mdpi.com The JAK-STAT signaling pathway, a critical regulator of astrogenesis, has been identified as a target for some astrocytogenesis-inducing flavone derivatives. mdpi.com

Furthermore, compounds like 3',4'-dimethoxyflavone have demonstrated neuroprotective effects by inhibiting parthanatos, a form of programmed cell death involved in neurodegenerative conditions. nih.govmedchemexpress.comchemsrc.com This protection is achieved by reducing the synthesis and accumulation of poly(ADP-ribose) (PAR), a product of the overactivated nuclear enzyme PARP-1, which is directly toxic to neurons. nih.govmedchemexpress.com By preventing the death of cortical neurons induced by agents like NMDA, these methoxyflavones showcase their potential to interfere with excitotoxic cell death pathways. nih.govmedchemexpress.comchemsrc.com

Enzyme Modulation and Inhibition

This compound and its isomers are recognized for their ability to modulate the activity of various enzymes, a key mechanism underlying their diverse biological effects. biosynth.com This modulation extends to enzymes involved in xenobiotic metabolism, cellular signaling, and macromolecule digestion.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those encoding for cytochrome P450 enzymes. oup.com Certain dimethoxyflavones act as antagonists to this receptor. For example, 3',4'-dimethoxyflavone has been identified as a competitive antagonist of the AhR in human breast cancer cells. oup.comnih.govresearchgate.net

This antagonistic activity is significant because it can inhibit the induction of cytochrome P450 enzymes like CYP1A1, which are involved in the metabolic activation of procarcinogens. By blocking the AhR, these flavones prevent the receptor from translocating to the nucleus and initiating the transcription of target genes. nih.govresearchgate.net Studies have shown that 3',4'-dimethoxyflavone can inhibit the TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-induced transformation of the AhR to its nuclear binding form and block the formation of the nuclear AhR complex. nih.gov This, in turn, prevents the subsequent induction of CYP1A1-dependent activities. chemsrc.comnih.gov

Table 1: Effect of 3',4'-Dimethoxyflavone on TCDD-Induced AhR Activity

| Cell Line | Treatment | Observed Effect | Reference |

| MCF-7 | 1 nM TCDD + 0.1-10 µM 3',4'-DMF | Concentration-dependent decrease in TCDD-induced EROD and reporter gene activity. | nih.gov |

| T47D | 1 nM TCDD + 0.1-10 µM 3',4'-DMF | Concentration-dependent decrease in TCDD-induced EROD and reporter gene activity. | nih.gov |

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. scisoc.or.thnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. scisoc.or.th Consequently, tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications. scisoc.or.th

While direct studies on this compound are limited, research on other flavonoid derivatives has established their potential as tyrosinase inhibitors. nih.govresearchgate.net The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. tandfonline.com For instance, certain flavones and isoflavones have been shown to inhibit mushroom tyrosinase activity, with some demonstrating competitive inhibition. nih.govresearchgate.nettandfonline.com The structure of the flavonoid, including the position of hydroxyl and methoxy groups, is a critical determinant of its inhibitory potency. nih.gov

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. remedypublications.comnih.gov Inhibiting these enzymes can slow the release and absorption of glucose from the diet, a therapeutic strategy for managing type 2 diabetes. remedypublications.comnih.gov

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and programmed cell death pathways. tcichemicals.com Overactivation of PARP-1 can lead to a form of cell death known as parthanatos, which is implicated in various neurodegenerative diseases. nih.gov

Research has identified 3',4'-dimethoxyflavone as an inhibitor of PARP. medchemexpress.comtcichemicals.com This compound has been shown to be neuroprotective by reducing the synthesis and accumulation of poly(ADP-ribose) (PAR), the product of PARP activity. nih.govmedchemexpress.com In studies using cortical neuron models, 3',4'-dimethoxyflavone protected against cell death induced by excitotoxic agents. nih.govmedchemexpress.comchemsrc.com This inhibition of PARP and the subsequent prevention of parthanatos represent a significant mechanism of the neuroprotective effects observed with certain dimethoxyflavones.

Table 2: Neuroprotective Effects of 3',4'-Dimethoxyflavone via PARP Inhibition

| Cell Model | Inducing Agent | Effect of 3',4'-Dimethoxyflavone | Reference |

| HeLa Cells | MNNG | Decreased levels of PAR | chemsrc.com |

| Cortical Neurons | NMDA | Reduced neuronal death | medchemexpress.comchemsrc.com |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs and toxins. nih.govakjournals.com Flavonoids are known to modulate the activity of various CYP isoforms, which can lead to significant food-drug and herb-drug interactions. akjournals.compharmacypractice.org

The modulation of CYP enzymes by dimethoxyflavones is closely linked to their interaction with the Aryl Hydrocarbon Receptor (AhR). As previously discussed, antagonism of the AhR by compounds like 3',4'-dimethoxyflavone leads to the inhibition of CYP1A1 induction. oup.comnih.gov This can prevent the metabolic activation of certain procarcinogens. However, the interaction is complex, as some flavonoids can also induce or inhibit other CYP isoforms, such as those in the CYP2C and CYP3A families, through different mechanisms. akjournals.commdpi.com The specific effects of this compound on the broader spectrum of CYP enzymes require further investigation to fully understand its metabolic implications.

Other Reported Biological Activities (e.g., Antiviral, Antimicrobial, Hypolipidemic, Anti-Atherogenic)

A thorough review of available scientific literature was conducted to identify studies on the antiviral, antimicrobial, hypolipidemic, and anti-atherogenic properties of this compound. Despite extensive investigation into the biological activities of flavonoids, including various dimethoxyflavone isomers, specific research detailing these particular effects for this compound is not presently available in the reviewed sources.

While the broader class of flavonoids is known to exhibit a wide range of pharmacological effects, including antiviral and antimicrobial actions, and influences on lipid metabolism, dedicated studies to characterize these specific activities for the this compound isomer have not been reported in the consulted literature. ontosight.ai General research highlights the potential for flavonoids to modulate various cellular pathways, but specific data on this compound's role in viral infections, microbial growth, or lipid regulation remains to be elucidated. ontosight.ai Further investigation is required to determine if this compound possesses these biological activities. ontosight.ai

Data Table of Other Biological Activities

| Biological Activity | Research Model | Key Findings | Reference |

|---|---|---|---|

| No specific data available in the reviewed literature for this compound. |

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation

Target identification is a foundational step in drug discovery and molecular medicine, aiming to pinpoint the specific biological entities—such as proteins or genes—that a compound interacts with to elicit a biological response. technologynetworks.com The validation of these targets involves demonstrating their functional role in a disease phenotype. technologynetworks.com Methodologies for target identification can range from traditional biochemical assays to modern approaches like genomics, proteomics, and chemical proteomics. technologynetworks.comnih.gov For natural products like 8,2'-Dimethoxyflavone, label-free methodologies, which analyze the biophysical interactions between the compound and its potential targets in their native state, are particularly valuable. nih.gov

The process typically involves:

Identification: Screening the compound against libraries of proteins or using cell-based assays to find a "hit." technologynetworks.com

Validation: Confirming the interaction and demonstrating that modulating the target with the compound leads to a desired phenotypic effect, often using techniques like RNA interference (siRNA) to mimic the drug's effect by suppressing the target gene. technologynetworks.com

For this compound, its flavonoid structure suggests a propensity to interact with various cellular targets. ontosight.ai However, specific, comprehensively validated molecular targets for this compound are not extensively documented in publicly available research. Studies on analogous methoxylated flavonoids often involve screening against panels of enzymes or receptors to hypothesize potential mechanisms of action, a strategy that would be applicable to elucidating the specific targets of this compound. bioflux.com.ro

Interaction with Cellular Receptors and Enzymes

The planar structure and substituent pattern of flavonoids like this compound are key determinants of their ability to bind to and modulate the activity of cellular receptors and enzymes. ontosight.ai Research into other dimethoxyflavone isomers has revealed interactions with a range of enzymes, highlighting potential areas of investigation for the 8,2'- derivative. For example, 3',4'-dimethoxyflavone (B191118) was identified as a direct inhibitor of the Poly (ADP-ribose) polymerase 1 (PARP1) enzyme and was also found to be a substrate for cytochrome P450 1B1 (CYP1B1). nih.govljmu.ac.uk Another isomer, 5,7-Dimethoxyflavone (B190784), has been shown to act as a positive allosteric modulator of GABAA receptors. ethosherbals.com

While direct binding and inhibition data for this compound are scarce, the table below summarizes findings for other dimethoxyflavone isomers to illustrate the common enzymatic targets for this class of compounds.

Table 1: Documented Enzyme and Receptor Interactions of Various Dimethoxyflavone Isomers This table illustrates the types of interactions observed for related compounds, as specific data for this compound is limited.

| Flavonoid Isomer | Target Enzyme/Receptor | Observed Effect | Reference(s) |

|---|---|---|---|

| 3',4'-Dimethoxyflavone | PARP1 | Direct inhibition | ljmu.ac.uk |

| 3',4'-Dimethoxyflavone | Cytochrome P450 1B1 | Substrate for oxidation | nih.gov |

| 5,7-Dimethoxyflavone | GABAA Receptor | Positive Allosteric Modulator | ethosherbals.com |

| 5,7-Dimethoxyflavone | Phosphodiesterase (PDE) | Inhibition | ethosherbals.com |

Modulation of Intracellular Signaling Pathways

A primary mechanism through which flavonoids exert their effects is by modulating intracellular signaling pathways, which are complex cascades of protein interactions that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular functions like growth, proliferation, and inflammation. ontosight.ai Flavonoids can influence these pathways at multiple points, leading to broad biological effects.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. nih.govmdpi.com Its dysregulation is implicated in numerous diseases. nih.gov Several flavonoids and extracts rich in methoxyflavones have been shown to modulate this pathway. For instance, extracts from Kaempferia parviflora, which contains a variety of methoxyflavones, have been demonstrated to suppress the PI3K/AKT pathway in cancer cell lines. nih.gov Similarly, other related flavonoid structures have been found to inhibit this pathway, suggesting it is a common target for this class of compounds. nih.govresearchgate.net However, direct experimental evidence detailing the specific effect of this compound on the PI3K/AKT pathway is not prominently available in the current literature.

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, immune responses, and cell survival. nih.gov It is a well-established target for many natural anti-inflammatory compounds. nih.gov The activation of the NF-κB pathway typically involves the degradation of an inhibitory protein, IκB, which allows NF-κB transcription factors (like the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.gov

Studies on various polymethoxyflavonoids have shown they can inhibit the NF-κB pathway by preventing the nuclear translocation of its subunits. nih.gov For example, 5,7-Dimethoxyflavone has been noted to reduce inflammation by modulating NF-κB signaling. ethosherbals.com Given the consistent findings for this class of compounds, it is plausible that this compound may also exert anti-inflammatory effects through the modulation of this critical pathway, though specific studies are required for confirmation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com The pathway consists of several branches, including the ERK, JNK, and p38 MAPK cascades. nih.gov Similar to the pathways mentioned above, the MAPK pathway is a known target for various flavonoids. For example, a study on a hybrid molecule containing a mosloflavone (B191909) (5,6,7-trimethoxyflavone) structure demonstrated inhibition of the p38 MAPK pathway. nih.gov Additionally, extracts from Kaempferia parviflora have been shown to suppress MAPK signaling. nih.gov While this suggests a potential mechanism for this compound, direct research on its specific interactions with MAPK pathway components is needed.

The calcineurin signaling pathway is a calcium-dependent pathway crucial for various cellular processes, including T-cell activation and cardiac development. There is no information available in the reviewed scientific literature regarding the interaction of this compound with the calcineurin signaling pathway.

MicroRNA (miRNA) Regulation (e.g., miR-145)

There is no direct scientific evidence available from the conducted searches that demonstrates the effect of this compound on the regulation of miR-145. While studies on structurally similar flavonoids have shown interactions with this specific miRNA, such findings cannot be extrapolated to this compound without direct experimental validation. For instance, research on 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone has indicated an upregulation of miR-145 in gastric cancer cells, leading to anti-proliferative effects. archivesofmedicalscience.comarchivesofmedicalscience.com However, the unique structural properties of this compound, defined by the specific placement of its two methoxy (B1213986) groups, mean that its biological activity, including any potential influence on miR-145, is likely to be distinct.

Hypoxia-Inducible Factor-1α (HIF-1α)

Similarly, there is a lack of specific research data on the interaction between this compound and the HIF-1α pathway. HIF-1α is a critical transcription factor in cellular adaptation to low oxygen conditions and is a key target in various pathological states, including cancer. Investigations into other flavonoids, such as Tricin (B192558) (4',5,7-trihydroxy-3',5'-dimethoxyflavone), have demonstrated an inhibitory effect on HIF-1α accumulation. spandidos-publications.com However, no such studies have been reported for this compound. The potential for this compound to modulate the HIF-1α pathway remains an open area for future research.

Structure Activity Relationship Sar Studies for 8,2 Dimethoxyflavone and Its Analogues

Influence of Methoxy (B1213986) Group Position and Number on Biological Activity

The position and number of methoxy (-OCH3) groups on the flavone (B191248) skeleton are critical determinants of biological activity, influencing factors such as metabolic stability, membrane permeability, and interaction with molecular targets.

The methoxy group at the C2' position on the B-ring also plays a significant role. Studies on flavanone-derived lactones indicated that a methoxy group at the 2' position, while having a less pronounced effect than substitution at the 4' position, still influenced the cytotoxic activity. nih.gov The substitution pattern on the B-ring is crucial; for example, an increase in the number of methoxy groups on the B-ring has been observed to decrease antiproliferative activity. iiarjournals.org In contrast, the presence of a 3'-methoxy group was found to be important for the antiproliferative activity of certain polymethoxyflavones. iiarjournals.orgiiarjournals.org

| Compound | Substitution Pattern | HL-60 (IC50 µM) | Reference |

|---|---|---|---|

| 7,3'-Dimethoxyflavone | 7-OCH3, 3'-OCH3 | 8.0 | iiarjournals.orgiiarjournals.org |

| 5-Methoxyflavone | 5-OCH3 | 48 | iiarjournals.org |

| 6-Methoxyflavone | 6-OCH3 | >400 | iiarjournals.org |

| 7-Methoxyflavone | 7-OCH3 | 68 | iiarjournals.org |

| 5,7,3',4',5'-Pentamethoxyflavone | 5,7,3',4',5'-(OCH3)5 | 53.84 | mdpi.com |

| 5,6,7,8,3',4',5'-Heptamethoxyflavone | 5,6,7,8,3',4',5'-(OCH3)7 | >100 | mdpi.compreprints.org |

Role of Hydroxylation Patterns in Bioactivity

The presence and position of hydroxyl (-OH) groups, either alone or in combination with methoxy groups, profoundly impact the biological activity of flavonoids. Hydroxylation can introduce polar interaction sites, which are crucial for binding to target proteins and for antioxidant activity.

When considering the interplay between hydroxyl and methoxy groups, the synergistic effect is evident. For example, in a study of two flavone isomers, 3,5,3'-trihydroxy-7,4'-dimethoxyflavone and 3,5,8-trihydroxy-7,4'-dimethoxyflavone, the position of the hydroxyl group significantly influenced their cytotoxic and genotoxic activities on colon cancer cell lines. silae.it The isomer with the hydroxyl group at the C3' position showed different activity compared to the one with the hydroxyl group at the C8 position. silae.it This highlights that the relative positions of these functional groups are more critical than just their presence.

| Compound | Substitution Pattern | Activity | Cell Line/Assay | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 3',4'-Dihydroxyflavone | 3',4'-(OH)2 | Anti-inflammatory | RAW 264.7 (NO inhibition) | 9.61 | acs.orgnih.gov |

| Luteolin | 5,7,3',4'-(OH)4 | Anti-inflammatory | RAW 264.7 (NO inhibition) | 16.90 | acs.orgnih.gov |

| 5-Hydroxy-7,4'-dimethoxyflavone | 5-OH, 7,4'-(OCH3)2 | Anti-inflammatory | PGE2 production | 24.5 | mdpi.com |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | 5,4'-(OH)2, 6,7-(OCH3)2 | Antiproliferative | Aspc-1 | >10 | researchgate.net |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone (5-Demethylsinensetin) | 5-OH, 6,7,3',4'-(OCH3)4 | Antiproliferative | Aspc-1 | >10 | researchgate.net |

Importance of the Flavone Core Structure

The flavone core, a 2-phenylchromen-4-one structure, is fundamental to the biological activity of this class of compounds. This rigid, planar structure allows for effective interaction with various biological macromolecules, including enzymes and receptors. iiarjournals.org The α,β-unsaturated ketone system in the C-ring is a key feature that participates in Michael addition reactions and influences the electronic properties of the entire molecule.

The double bond between C2 and C3 in the C-ring is crucial for the planarity of the molecule and for extending the conjugated π-system. This extended conjugation is important for the antioxidant activity of many flavonoids. The saturation of this double bond, as seen in the related flavanones, leads to a loss of planarity and generally alters the biological activity profile. For example, some studies have suggested that the C2-C3 double bond is important for anti-inflammatory effects. acs.orgnih.gov

The carbonyl group at the C4 position is another critical feature of the flavone core. It acts as a hydrogen bond acceptor and is involved in the binding of flavonoids to the active sites of many enzymes. The interaction of this carbonyl group with amino acid residues in target proteins is often a key determinant of the inhibitory activity of these compounds.

Comparative Analysis with Other Flavonoid Classes

The biological activity of 8,2'-dimethoxyflavone and its analogs can be better understood by comparing them with other classes of flavonoids, such as flavonols, flavanones, and isoflavones. These classes differ in the oxidation state and substitution pattern of the C-ring.

Flavonols , which possess a hydroxyl group at the C3 position, often exhibit different or enhanced biological activities compared to flavones. This C3-hydroxyl group can participate in hydrogen bonding and can be a site for glycosylation, which affects the solubility and bioavailability of the compound.

Flavanones lack the C2-C3 double bond found in flavones, resulting in a non-planar structure. This structural difference significantly impacts their interaction with biological targets. For instance, some studies have shown that flavanones can have stronger antibacterial activity than their corresponding flavones. mdpi.com

The specific substitution pattern of this compound, with methoxy groups on both the A and B rings, places it within the broader context of methoxylated flavonoids. Its biological activity is a result of the combined influence of the flavone core and the unique positioning of these methoxy groups, which distinguishes it from other hydroxylated or differently substituted flavonoids.

Advanced Analytical and Computational Methodologies in 8,2 Dimethoxyflavone Research

Chromatographic-Mass Spectrometric Techniques for Quantification and Identification

Chromatographic techniques coupled with mass spectrometry are indispensable for the accurate quantification and identification of 8,2'-Dimethoxyflavone in various matrices, including biological samples and plant extracts.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of flavonoids. For instance, a method developed for the quantification of 5,7-dimethoxyflavone (B190784) in mouse plasma using LC-MS/MS demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov This method was successfully applied to a pharmacokinetic study, highlighting the technique's suitability for determining the absorption, distribution, metabolism, and excretion (ADME) profile of dimethoxyflavones. nih.gov The validation of such methods typically includes rigorous assessment of accuracy, precision, selectivity, recovery, and stability, ensuring reliable and reproducible results. nih.gov

Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry (RRLC-TOF/MS) is another powerful tool for both qualitative and quantitative analysis of flavonoids in complex mixtures like plant extracts. uantwerpen.be This technique allows for the rapid separation and identification of multiple compounds in a single run. For example, a RRLC-TOF/MS method was developed for the analysis of major constituents in Andrographis paniculata, identifying fifteen compounds, including flavonoids and diterpenoid lactones, within 10 minutes. uantwerpen.be The high mass accuracy of TOF-MS facilitates the unambiguous identification of compounds by comparing their measured mass with theoretical values and analyzing their fragmentation patterns. uantwerpen.be

The table below summarizes the key parameters of a typical LC-MS/MS method for the quantification of a dimethoxyflavone, based on published research for similar compounds.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | nih.gov |

| Calibration Curve Range | 2-1000 ng/mL | nih.gov |

| Inter-run Precision | < 15% | nih.gov |

| Intra-run Precision | < 15% | nih.gov |

| Inter-run Accuracy | < 15% | nih.gov |

| Intra-run Accuracy | < 15% | nih.gov |

| Matrix Effect | Within ±15% of nominal concentrations | nih.gov |

| Recovery Yield | Within ±15% of nominal concentrations | nih.gov |

In Silico Approaches to Mechanistic Understanding

Computational, or in silico, methods play a crucial role in elucidating the potential mechanisms of action of this compound, predicting its biological targets, and understanding its structure-activity relationships. These approaches are often used to guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the interactions between flavonoids and their potential protein targets, providing insights into their mechanism of action at a molecular level.

In studies involving flavonoids, molecular docking has been employed to investigate their binding affinity and interaction with various enzymes and receptors. For example, in a study on potential inhibitors of EGFR Tyrosine Kinase from Scutellaria baicalensis, several flavonoids were docked into the active site of the enzyme. conicet.gov.ar The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. conicet.gov.ar

The binding energy, calculated during docking, provides an estimate of the binding affinity of the ligand for the target. A more negative binding energy generally indicates a stronger interaction. The table below presents representative data from molecular docking studies of various dimethoxyflavones with different protein targets, illustrating the type of information that can be obtained.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 5,7-Dimethoxyflavone | SARS-CoV-2 Spike Protein RBD | -6.9 | Not specified | imrpress.com |

| 5,8-Dihydroxy-7,4'-dimethoxyflavone | Neuraminidase | -7.07 | Not specified | nih.govimrpress.com |

| 5-hydroxy-7,8-dimethoxyflavone (B191477) | Dopaminergic Receptor D4 | -8.337 | SER 91 | nih.gov |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | Not specified | Not specified | Not specified | researchgate.net |

| 5,2',6'-trihydroxy-7,8-dimethoxyflavone | Not specified | Not specified | Not specified | excli.de |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. This technique can be used to assess the stability of the ligand-protein complex and to observe conformational changes that may occur upon binding.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large compound databases for new molecules with similar features, a process known as virtual screening.

Pharmacophore models for flavonoids typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For example, a structure-based pharmacophore model for neuraminidase inhibitors was developed and used to screen a database of herbal compounds, leading to the identification of several potential flavonoid inhibitors. nih.gov Although specific pharmacophore models for this compound have not been reported, this technique holds promise for the discovery of novel compounds with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.arexcli.de These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. excli.de

QSAR studies on flavonoids have been conducted to understand the structural features that are important for various biological activities, such as antigenotoxic and anticancer effects. nih.gov These studies typically involve the calculation of a large number of molecular descriptors, which describe various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. conicet.gov.ar While no specific QSAR models for this compound have been published, the general principles of QSAR can be applied to a series of related dimethoxyflavones to guide the design of more potent analogs.

Network pharmacology is an emerging field that combines systems biology and computational analysis to investigate the complex interactions between drugs, targets, and diseases. researchgate.net This approach is particularly well-suited for studying the multi-target effects of natural products like flavonoids.

In the context of traditional Chinese medicine, network pharmacology has been used to explore the mechanisms of action of herbal formulas containing various flavonoids. researchgate.netscispace.com These studies involve constructing networks that link the chemical components of the herbs to their potential protein targets and associated signaling pathways. researchgate.net By analyzing these networks, researchers can identify key targets and pathways that may be modulated by the compounds. Although a dedicated network pharmacology study on this compound has not been conducted, this approach could be used to predict its potential targets and to understand its broader biological effects in a systems-level context.

Machine Learning Applications in Activity Prediction

While direct machine learning (ML) studies focused exclusively on this compound are not extensively documented, the broader field of flavonoid research has widely adopted these computational tools to predict biological activity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to correlate the chemical structure of flavonoids with their functions. uantwerpen.be

QSAR models for flavonoids have been developed using various machine learning algorithms, including Random Forest (RF), artificial neural networks (ANN), and support vector machines (SVM). nih.govmdpi.com These models are trained on datasets of flavonoids with known activities to identify key structural features that influence a particular biological outcome. uantwerpen.be For instance, a QSAR study on the antigenotoxic activity of various flavonoids, including isomers like 2',3'-dimethoxyflavone (B3050378) and 2',5'-dimethoxyflavone (B15063943), utilized Random Forest models to identify significant molecular descriptors for predicting their potential to counteract DNA damage. uantwerpen.be Such models can be used as an initial in silico screening tool before undertaking laboratory experiments. uantwerpen.be

The applications of these predictive models in flavonoid research are diverse. They have been used to forecast antioxidant capacity, the promotion of adiponectin secretion, and inhibitory activity against enzymes like acetylcholinesterase. nih.govnih.govglobalresearchonline.net For example, a combination of molecular simulation and machine learning has been used to design novel flavonoids with potent antioxidant properties by analyzing the contribution of different substituent groups and their positions on the flavonoid skeleton. nih.gov Molecular docking, another computational technique often used alongside ML, predicts the binding affinity and interaction of flavonoids with protein targets, such as the cyclooxygenase-2 (COX-2) receptor. sysrevpharm.orgnih.gov These in silico approaches are invaluable for prioritizing and designing new flavonoid derivatives with enhanced therapeutic potential. nih.govsysrevpharm.org

Table 1: Application of Machine Learning Models in Flavonoid Activity Prediction

| Machine Learning Model/Technique | Application Area | Key Findings | Reference(s) |

| Random Forest (RF) | Prediction of antigenotoxic activity of flavonoids. | Identified key molecular descriptors for predicting antigenotoxicity, serving as a preliminary in silico evaluation tool. | uantwerpen.be |

| Random Forest, SVM, k-NN, MLP | Prediction of total antioxidant properties of foods based on flavonoid content. | RF models were most effective in predicting the Oxygen Radical Absorbance Capacity (ORAC) values of food matrices. | mdpi.com |

| Random Forest-based Classifier & MLR | Prediction of adiponectin-secretion-promoting activity of flavonoids. | Successfully correlated chemical structure with bioactivity, with predictions validated by in vitro experiments. | nih.gov |

| Artificial Neural Network (ANN) & RF | Design of flavonoids with high antioxidant activity. | Identified optimal positions for hydroxyl and alkyl groups to improve antioxidant activity and compatibility with apolar materials. | nih.gov |

| Deep Learning (ResNet1D) | Quantification of flavonoid content from hyperspectral imaging. | Demonstrated the ability to non-destructively predict high-flavonoid content in plant samples with high accuracy. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) & Docking | Prediction of acetylcholinesterase inhibition by flavonoids. | Explored the binding mode of flavonoids to the enzyme and proposed strategies for designing new inhibitors. | globalresearchonline.net |

Spectroscopic Techniques for Conformation and Interaction Studies

Spectroscopic methods are fundamental in elucidating the three-dimensional structure of this compound and its interactions with biological targets. The primary techniques employed for flavonoids include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. phcogj.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is essential for determining the precise chemical structure. researchgate.net Analysis of chemical shifts and coupling constants helps to assign protons and carbons in the flavone (B191248) skeleton, confirming the positions of the methoxy (B1213986) groups. phcogj.comscispace.com Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, which is crucial for conformational analysis. hiroshima-u.ac.jp

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. phcogj.com High-resolution mass spectrometry provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further help to verify the structure by showing the loss of specific groups, such as methyl radicals from the methoxy substituents.

Table 2: Spectroscopic Techniques in the Analysis of Flavonoids

| Spectroscopic Technique | Information Provided | Relevance to this compound | Reference(s) |

| 1H and 13C NMR | Provides detailed information on the chemical environment of each proton and carbon atom. | Confirms the flavone backbone and the specific locations of the two methoxy groups at the C-8 and C-2' positions. | researchgate.nethiroshima-u.ac.jp |

| 2D NMR (COSY, HMBC, NOESY) | Establishes connectivity between atoms and spatial relationships. | Elucidates the complete structural assignment and provides evidence for the molecule's conformation in solution. | hiroshima-u.ac.jp |

| Mass Spectrometry (MS/HRMS) | Determines molecular weight, elemental composition, and fragmentation patterns. | Confirms the molecular formula (C17H14O4) and helps verify the structure through characteristic fragmentation. | phcogj.com |

| X-ray Crystallography | Reveals the precise three-dimensional arrangement of atoms in the solid state. | Determines the exact bond lengths, bond angles, and the torsion angle between the phenyl B-ring and the chromone (B188151) core. | acs.org |

| UV-Vis Spectroscopy | Analyzes electronic transitions, which are characteristic of the flavonoid chromophore. | Identifies the characteristic absorption bands (Band I and Band II) of the flavone structure. | phcogj.com |

Metabolic Profiling and Metabolomics Studies

Metabolic profiling and metabolomics are powerful approaches used to identify and quantify the metabolites of a compound after it has been processed by a biological system. These studies are critical for understanding the biotransformation, and ultimately the bioavailability and biological activity, of this compound. The primary analytical platform for this work is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). mdpi.com

While specific metabolic studies on this compound are limited, extensive research on the biotransformation of closely related methoxyflavones provides a strong predictive model for its metabolic fate. nih.govmdpi.com Studies involving the microbial transformation of 2'-methoxyflavone (B191848) and 2',5'-dimethoxyflavone by fungal strains like Beauveria bassiana and Isaria fumosorosea have shown that O-demethylation and hydroxylation are common metabolic reactions. nih.govmdpi.commdpi.com

For example, the biotransformation of 2'-methoxyflavone by Beauveria bassiana yields 2'-hydroxyflavone (B191508) through O-demethylation. mdpi.com Other fungal strains can introduce hydroxyl groups at various positions on the flavonoid skeleton or perform glycosylation after an initial demethylation step. nih.govmdpi.com It is also known that methoxylation generally increases the stability and metabolic half-life of flavonoids compared to their hydroxylated counterparts. acs.orgunivie.ac.at

Based on these findings, the expected metabolic pathways for this compound in a microbial or mammalian system would likely involve:

O-demethylation: Conversion of one or both methoxy groups to hydroxyl groups, forming 8-hydroxy-2'-methoxyflavone, 8-methoxy-2'-hydroxyflavone, or 8,2'-dihydroxyflavone.

Hydroxylation: The addition of hydroxyl groups to other positions on the A or B rings.

Conjugation: Subsequent reactions such as glucuronidation or sulfation of the newly formed hydroxyl groups, which is a common detoxification pathway in mammals. sci-hub.se

Table 3: Metabolites Identified from the Biotransformation of Related Methoxyflavones by Fungal Strains

| Precursor Compound | Fungal Strain | Identified Metabolite(s) | Metabolic Reaction | Reference(s) |

| 2'-Methoxyflavone | Beauveria bassiana KCh J1 | 2'-Hydroxyflavone | O-Demethylation | mdpi.com |

| 2'-Methoxyflavone | Isaria fumosorosea KCh J2 | 2'-O-β-D-(4″-O-methylglucopyranosyl)-flavone | O-Demethylation followed by 4-O-methylglycosylation | mdpi.com |

| 2'-Methoxyflavone | Isaria fumosorosea KCh J2 | 8-O-β-D-(4″-O-methylglucopyranosyl)-2'-methoxyflavone | Glycosylation | mdpi.com |

| 2',5'-Dimethoxyflavone | Beauveria bassiana KCh J1.5 | 2'-Hydroxy-5'-methoxyflavone | O-Demethylation at C-2' | nih.govmdpi.com |

| 2',5'-Dimethoxyflavone | Beauveria bassiana KCh J1.5 | 2',5'-Dihydroxyflavone | O-Demethylation at C-2' and C-5' | nih.govmdpi.com |

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities

While initial research has highlighted the antioxidant, anti-inflammatory, and anticancer properties of flavonoids like 8,2'-dimethoxyflavone, a vast landscape of potential biological activities remains to be explored. ontosight.ai Future investigations should aim to screen this compound against a wider array of biological targets and disease models.

Potential areas for investigation include:

Neuroprotective Effects: Given that some methoxylated flavones have shown neuroprotective properties, investigating the potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a logical next step. nih.govbiosynth.com Research on related flavones like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) has demonstrated their ability to inhibit parthanatos, a specific pathway of neuronal death, suggesting a potential avenue for this compound research. nih.gov

Antiviral Activity: The broad-spectrum antiviral properties of many flavonoids warrant the investigation of this compound against various viral pathogens. nih.gov

Cardioprotective Effects: The role of flavonoids in cardiovascular health is an active area of research. ontosight.ai Studies could explore the effects of this compound on endothelial function, cholesterol metabolism, and prevention of atherosclerosis.

Metabolic Disorders: Investigating the potential of this compound to modulate pathways involved in metabolic syndrome, such as insulin (B600854) sensitivity and glucose metabolism, could reveal new therapeutic applications.

Design and Synthesis of Potent and Selective Derivatives

The synthesis of derivatives of this compound offers a promising strategy to enhance its therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. sysrevpharm.orgmdpi.com Medicinal chemistry approaches can be employed to systematically modify the core flavone (B191248) structure.

Key strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at various positions of the flavonoid rings will help to identify the key structural features required for specific biological activities. nih.gov For example, altering the substitution pattern on the B-ring or introducing different functional groups on the A and C rings could lead to more potent compounds.

Introduction of Pharmacophores: Incorporating specific chemical moieties known to interact with particular biological targets could lead to the development of highly selective inhibitors or activators.

Prodrug Approaches: To improve bioavailability, prodrugs of this compound can be designed. For instance, creating amino acid derivatives of related flavonoids has been shown to improve their oral availability. acs.org

Classic organic synthesis reactions like the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement are foundational methods for creating the flavone backbone, which can then be further modified. Modern synthetic techniques can offer more efficient and versatile routes to novel derivatives. utm.my

Investigation of In Vivo Pharmacokinetics and Metabolism (excluding human trials)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. mdpi.com In vivo studies in animal models are essential to bridge the gap between in vitro activity and potential clinical efficacy.

Generally, the methoxylation of flavonoids is known to improve their metabolic stability and intestinal absorption compared to their hydroxylated counterparts. nih.gov This suggests that this compound may possess favorable pharmacokinetic properties.

Key areas for pharmacokinetic research include:

Bioavailability Studies: Determining the oral bioavailability of this compound in animal models will be crucial. Low oral bioavailability is a common challenge for flavonoids. mdpi.com

Metabolite Identification: Identifying the major metabolites of this compound in vivo will provide insights into its metabolic fate and whether its metabolites contribute to its biological activity.

Tissue Distribution: Examining the distribution of the compound in various tissues and organs will help to understand its potential sites of action and accumulation.

In silico models can be utilized as a preliminary step to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, helping to prioritize compounds for further in vivo testing. ugm.ac.id

Advanced Preclinical Efficacy Studies in Disease Models

Once promising biological activities are identified, it is imperative to conduct robust preclinical efficacy studies in relevant animal models of disease. These studies will provide crucial evidence for the therapeutic potential of this compound.

For instance, if anti-inflammatory activity is confirmed in vitro, the compound should be tested in established animal models of inflammation, such as carrageenan-induced paw edema. sysrevpharm.org Similarly, for potential anticancer effects, efficacy would need to be demonstrated in xenograft or genetically engineered mouse models of specific cancers. numss.com

These preclinical studies should be designed to assess not only the efficacy of the compound but also to establish a potential therapeutic window and to identify biomarkers that could be used to monitor treatment response.

Development as a Biochemical Probe or Research Tool

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable research tools. biosynth.com If a compound demonstrates high affinity and selectivity for a specific biological target, it can be developed into a biochemical probe.

Such probes are instrumental in:

Elucidating the physiological and pathological roles of their target proteins.

Validating new drug targets.

Screening for other small molecules that modulate the same target.

For example, if this compound is found to be a potent and selective enzyme inhibitor, it could be used to study the downstream effects of inhibiting that enzyme in various cellular pathways.

Identification of Novel Natural Sources

While this compound has been identified in certain plants, a systematic search for new and abundant natural sources could be beneficial. nih.govresearchgate.net Plants used in traditional medicine are often a rich source of bioactive compounds. nih.gov

Potential strategies include:

Ethnobotanical Surveys: Investigating plants used in traditional medicine for conditions where flavonoids are known to be effective could lead to the discovery of new sources.

Metabolomic Profiling: Utilizing advanced analytical techniques like HPLC-MS to screen extracts from a wide variety of plant species can facilitate the rapid identification of this compound.

Discovering a readily available and sustainable natural source could significantly reduce the cost and complexity of obtaining the compound for research and potential commercialization. For example, related methoxyflavones have been isolated from Kaempferia parviflora (black ginger). myfoodresearch.comirjweb.com

Q & A

Q. How is 8,2'-Dimethoxyflavone structurally characterized in natural sources?

this compound (5,7,3′,6′-tetrahydroxy-8,2′-dimethoxyflavone) is isolated from plant sources such as Scutellaria rehderiana using chromatographic techniques like column chromatography. Structural elucidation employs spectroscopic methods:

- UV/IR spectroscopy identifies chromophore systems and functional groups (e.g., hydroxyl and methoxy substituents).

- 1H and 13C NMR resolve methoxy group positions (e.g., 8-OCH₃ and 2'-OCH₃) and aromatic proton environments.

- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 347.29) and fragmentation patterns .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes provides high sensitivity for quantification. Use a C18 column with a gradient of water/acetonitrile and 0.1% formic acid.

- Validation parameters : Include linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) .

- HPLC-UV at 280 nm is suitable for purity assessment in synthetic batches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Storage : Stable at 2–8°C in airtight, light-protected containers. No explosive reactivity reported, but avoid strong oxidizers .

Q. What synthetic routes are feasible for this compound?

- Mannich reaction : Modify precursor flavonoids (e.g., chrysin) by introducing dimethylaminomethyl groups under basic conditions.

- Selective methylation : Protect hydroxyl groups with trimethylsilyl chloride, then methylate specific positions (e.g., 8-OH) using methyl iodide .

- Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methoxy positioning : Compare antiproliferative activity of 8,2'-dimethoxy vs. 5,7-dimethoxy derivatives (e.g., 5,7-Dimethoxyflavone reduces triglycerides in diabetic rats ).

- Hydroxyl group substitution : Replace methoxy with hydroxyl groups to assess antioxidant capacity via DPPH/ABTS assays .

- Molecular docking : Screen against targets like COX-2 or EGFR to predict binding affinities .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Dosage standardization : Use in vivo models (e.g., streptozotocin-induced diabetic rats) with controlled doses (e.g., 25–100 mg/kg/day) to replicate lipid-lowering effects .

- Purity verification : Confirm compound identity via NMR and LC-MS to rule out isomer interference (e.g., 8,2' vs. 8,6'-dimethoxyflavones) .

- Model systems : Compare results across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .

Q. What experimental designs are optimal for studying this compound’s antiproliferative mechanisms?

Q. How does this compound’s stability impact its pharmacokinetic profile?

- In vitro stability : Incubate with liver microsomes to assess metabolic degradation (CYP450 enzymes).

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions.

- Pharmacokinetic modeling : Calculate AUC, Cmax, and half-life in rodent models after oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.